3-(2,5-Dimethoxyphenyl)propionic acid

antiproliferative tubulin polymerization inhibitor structure–activity relationship

3-(2,5-Dimethoxyphenyl)propionic acid (CAS 10538-49-5), also known as 2,5-dimethoxyhydrocinnamic acid, is a monocarboxylic acid belonging to the phenylpropionic acid class, with methoxy substituents at the 2- and 5-positions of the aromatic ring. This specific substitution pattern confers distinct electronic, conformational, and biological properties that differentiate it from its regioisomeric analogs (e.g., 3,4- and 3,5-dimethoxy variants) and the unsubstituted parent compound.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 10538-49-5
Cat. No. B078540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)propionic acid
CAS10538-49-5
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCC(=O)O
InChIInChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
InChIKeyJENQUCZZZGYHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethoxyphenyl)propionic Acid (CAS 10538-49-5): Scientific Selection and Procurement Evidence Guide


3-(2,5-Dimethoxyphenyl)propionic acid (CAS 10538-49-5), also known as 2,5-dimethoxyhydrocinnamic acid, is a monocarboxylic acid belonging to the phenylpropionic acid class, with methoxy substituents at the 2- and 5-positions of the aromatic ring . This specific substitution pattern confers distinct electronic, conformational, and biological properties that differentiate it from its regioisomeric analogs (e.g., 3,4- and 3,5-dimethoxy variants) and the unsubstituted parent compound [1]. The compound is classified as a plant metabolite and serves as a versatile synthetic building block for bioactive molecule construction [2].

Why 3-(2,5-Dimethoxyphenyl)propionic Acid Cannot Be Interchanged with Generic Phenylpropionic Acid Analogs


The 2,5-dimethoxy substitution pattern on the phenyl ring is not a passive structural decoration—it is a critical determinant of molecular geometry and biological activity. Single-crystal X-ray diffraction reveals that the 2-methoxy group is nearly coplanar with the aromatic ring (dihedral angle 0.54°), while the 5-methoxy group deviates only slightly (5.30°), creating a unique conformational landscape that dictates hydrogen-bonding dimer formation in the solid state [1]. In biological contexts, structure–activity relationship (SAR) studies on antiproliferative lavendustin A derivatives demonstrate that the 2,5-dimethoxyphenyl moiety is indispensable for potent tubulin-binding activity; replacement with 2,5-dihydroxy abolishes the activity gain achieved through further molecular optimization [2]. Moreover, in antioxidant screening of celecoxib-derived pyrazole-sulfonamide conjugates, the compound acylated with 3-(2,5-dimethoxyphenyl)propionic acid outperformed all other regioisomeric dimethoxy variants across three independent assay methods [3]. Generic substitution with an alternative dimethoxy isomer or the parent 3-phenylpropionic acid therefore risks losing these specific, quantifiable performance advantages.

Quantitative Differentiation Evidence for 3-(2,5-Dimethoxyphenyl)propionic Acid vs. Closest Analogs


Antiproliferative Structural Alert: 2,5-Dimethoxy Substitution Is Required for Potent Tubulin-Binding Activity in Lavendustin-Derived Scaffolds

In a systematic SAR exploration of the lavendustin A pharmacophore, the 2,5-dimethoxyphenyl moiety ('ring A') was identified as a critical structural alert for antiproliferative potency. The lead compound SDZ LAP 977, which incorporates a 2,5-dimethoxyphenethyl fragment, inhibits HaCaT human keratinocyte proliferation with an IC₅₀ of 47 nM . Critically, the authors established that further substantial increases in activity are achieved by replacing nitrogen with oxygen and carbon within the 2,5-dimethoxyphenyl series, but not within the 2,5-dihydroxyphenyl analogs [1]. The 2,5-dihydroxy congener—which retains the same spacer and B-ring architecture—showed only micromolar-range activity after O-methylation was attempted [1]. This demonstrates that the methoxy groups at positions 2 and 5 are not interchangeable with hydroxy substituents for generating potent antiproliferative activity in this chemotype.

antiproliferative tubulin polymerization inhibitor structure–activity relationship

Antioxidant Activity Superiority of 2,5-Dimethoxy Regioisomer vs. 2,3-Dimethoxy Analog in Celecoxib-Derived Conjugates

In a study evaluating celecoxib derivatives bearing pyrazole-linked sulfonamide moieties, the compound acylated with 3-(2,5-dimethoxyphenyl)propionic acid (via reaction with propionic anhydride in the presence of NEt₃) displayed the highest antioxidant activity across all three antioxidant assay methods employed [1]. This is a direct, within-study comparison: the 2,5-dimethoxy-substituted derivative outperformed the 2,3-dimethoxy analog, which had been identified as the most potent lactoperoxidase (LPO) inhibitor in the same compound series (Ki = 3.2 ± 0.7 nM). The antioxidant superiority of the 2,5-dimethoxy regioisomer was consistent across multiple assay formats, indicating that the antioxidant capacity is specifically dependent on the 2,5-substitution geometry rather than merely the presence of two methoxy groups [1].

antioxidant activity celecoxib derivative lactoperoxidase inhibition

Solid-State Conformational Fingerprint: Crystal Structure Reveals Unique Packing Driven by 2,5-Dimethoxy Geometry

Single-crystal X-ray diffraction analysis of 3-(2,5-dimethoxyphenyl)propionic acid reveals a highly specific solid-state geometry that is a direct consequence of the 2,5-substitution pattern [1]. The 2-position methoxy group adopts near-perfect coplanarity with the aromatic ring (dihedral angle 0.54°), while the 5-position methoxy group deviates only slightly (5.30°). The propionic acid side chain is fully extended in a trans configuration (C–C–C–C torsion angle = −172.25°), and the carboxylic acid groups form centrosymmetric hydrogen-bonded dimers via R₂²(8) rings [1]. This dimeric packing motif, with parallel benzene rings offset by 4.31 Å within each dimer and nearly perpendicular orientation (85.33°) between neighboring dimers, is a structural signature that distinguishes this compound from other phenylpropionic acid derivatives, which may adopt different hydrogen-bonding networks depending on the substitution pattern [1].

crystal engineering solid-state conformation hydrogen bonding

Thermophysical Identity Verification: Melting Point Discriminates 2,5-Isomer from 3,4- and 3,5-Dimethoxy Analogs

The three dimethoxy-substituted phenylpropionic acid regioisomers exhibit markedly different melting points that enable straightforward identity verification upon procurement [REFS-1, REFS-2, REFS-3]. The 2,5-isomer (CAS 10538-49-5) melts at 66–69 °C, the 3,4-isomer (CAS 2107-70-2) melts at 96–101 °C, and the 3,5-isomer (CAS 717-94-2) melts at 60–62 °C. The 2,5-isomer is thus clearly distinguishable from the 3,4-isomer by a melting point depression of approximately 30 °C, which reflects the different intermolecular forces arising from the distinct substitution geometry. The 3,5-isomer has a similar melting range (60–62 °C) but can be distinguished by complementary analytical techniques such as NMR or HPLC [REFS-2, REFS-3]. For procurement quality assurance, melting point determination offers a rapid, low-cost identity check to confirm that the correct regioisomer has been supplied.

melting point regioisomer differentiation quality control

Synthetic Versatility Confirmed by Literature: Precursor for 19-Norsteroidal Derivatives and Amidoethylquinones

The crystallographic report on 3-(2,5-dimethoxyphenyl)propionic acid explicitly documents its established utility as a synthetic precursor: it has been employed as a starting material for the construction of 19-norsteroidal derivatives (Anliker et al., 1957, cited in [1]) and for the synthesis of amidoethylquinones (Bremer et al., 2014, cited in [1]). This documented synthetic pedigree distinguishes the 2,5-isomer from other dimethoxy regioisomers, which may not have the same precedent for use in steroidal or quinone-based compound synthesis. The availability of these literature precedents reduces synthetic risk for researchers embarking on related medicinal chemistry campaigns.

synthetic building block 19-norsteroid amidoethylquinone

Best Research and Industrial Application Scenarios for 3-(2,5-Dimethoxyphenyl)propionic Acid (CAS 10538-49-5)


Medicinal Chemistry: Tubulin-Targeted Antiproliferative Agent Development

Research groups pursuing tubulin polymerization inhibitors or mitotic-arrest agents based on the lavendustin A/SDZ LAP pharmacophore should select the 2,5-dimethoxyphenylpropionic acid scaffold as a key building block. The SAR evidence demonstrates that the 2,5-dimethoxy substitution pattern is essential for achieving nanomolar antiproliferative potency (IC₅₀ = 47 nM against HaCaT), while the corresponding 2,5-dihydroxy analog exhibits only micromolar activity and cannot be further optimized to match the dimethoxy series. Procurement of the correct 2,5-dimethoxy regioisomer is critical for maintaining this activity trajectory. [1]

Antioxidant Drug Discovery: Celecoxib-Derived Hybrid Molecules with Dual Enzyme Inhibition and Radical Scavenging

Investigators synthesizing celecoxib-pyrazole-sulfonamide hybrids for combined lactoperoxidase inhibition and antioxidant therapy should employ the 2,5-dimethoxy-substituted phenylpropionic acid as the acylating agent. Within this compound series, the 2,5-dimethoxy derivative consistently delivered the highest antioxidant activity across three independent assay formats, outperforming the 2,3-dimethoxy variant (despite the latter's superior LPO Ki of 3.2 nM). This regioisomer-specific performance advantage makes the 2,5-isomer the rational procurement choice for dual-function antioxidant-enzyme inhibitor programs. [2]

Quality Control and Procurement Identity Verification for Dimethoxyphenylpropionic Acid Isomers

Procurement officers and QC analysts handling dimethoxyphenylpropionic acid inventory can use melting point determination as a rapid, low-cost identity check to distinguish the 2,5-isomer (mp 66–69 °C) from the commonly co-stocked 3,4-isomer (mp 96–101 °C). The approximately 30 °C melting point gap between these regioisomers provides unambiguous discrimination without requiring advanced instrumentation. This is particularly valuable given that the 3,4-isomer (CAS 2107-70-2) is the most widely available dimethoxy variant and represents the highest risk of mis-shipment or cross-contamination.

Crystal Engineering and Solid-State Formulation Development

Solid-state chemists and formulation scientists designing co-crystals, salts, or polymorph screens involving phenylpropionic acid derivatives can leverage the fully characterized crystal structure of the 2,5-isomer. The reproducible dimeric hydrogen-bonding motif (R₂²(8) rings), the fully trans propionic side chain conformation (C–C–C–C torsion = −172.25°), and the near-coplanar methoxy geometry (0.54° and 5.30° dihedral angles) provide a predictable solid-state architecture for engineering specific physicochemical properties. The established synthetic utility of this compound as a precursor for 19-norsteroidal derivatives further supports its selection for pharmaceutical intermediate applications. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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